Oxaloglycolate
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxaloglycolate can be synthesized through the oxidation of tartaric acid using nitric acid. The reaction typically involves heating tartaric acid with concentrated nitric acid, leading to the formation of 2-hydroxy-3-oxosuccinic acid as a product .
Industrial Production Methods: While specific industrial production methods for 2-hydroxy-3-oxosuccinic acid are not well-documented, the synthesis from tartaric acid is a feasible route for large-scale production. The reaction conditions, such as temperature and concentration of nitric acid, can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Oxaloglycolate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form oxalic acid.
Reduction: It can be reduced to form malic acid.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Various reagents, such as halogenating agents, can be used for substitution reactions.
Major Products Formed:
- Various substituted derivatives depending on the reagents used .
Oxalic acid: from oxidation.
Malic acid: from reduction.
Scientific Research Applications
Oxaloglycolate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a metabolic intermediate in certain biochemical pathways.
Industry: It can be used in the production of biodegradable polymers and other environmentally friendly materials
Mechanism of Action
The mechanism of action of 2-hydroxy-3-oxosuccinic acid involves its ability to donate protons due to its acidic nature. It can participate in various biochemical pathways by acting as a substrate or intermediate. The molecular targets and pathways involved include its role in the Krebs cycle and other metabolic processes .
Comparison with Similar Compounds
- Succinic acid
- Malic acid
- Oxalic acid
Comparison:
- Succinic acid lacks the hydroxyl and keto groups present in 2-hydroxy-3-oxosuccinic acid, making it less reactive in certain chemical reactions.
- Malic acid has a similar structure but differs in the position of the hydroxyl group, affecting its reactivity and applications.
- Oxalic acid is a simpler dicarboxylic acid without the hydroxyl and keto groups, making it less versatile in chemical synthesis .
Properties
IUPAC Name |
2-hydroxy-3-oxobutanedioic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O6/c5-1(3(7)8)2(6)4(9)10/h1,5H,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHHUKGVZFVHED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861787 | |
Record name | 2-Hydroxy-3-oxobutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5651-05-8 | |
Record name | 2-Hydroxy-3-oxobutanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5651-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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